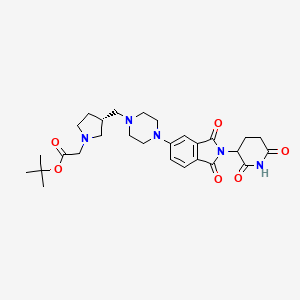
E3 Ligase Ligand-linker Conjugate 24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 24 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, specifically designed to recruit Cereblon (CRBN) protein. It serves as a key intermediate in the synthesis of complete PROTAC molecules, which are used to target and degrade specific proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 24 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent to form an intermediate.
Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions to form the conjugate.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems to handle large quantities of reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 24 primarily undergoes conjugation reactions, where the ligand and linker are covalently bonded. Additionally, it can participate in:
Substitution Reactions: Where specific functional groups on the ligand or linker are replaced with other groups.
Oxidation and Reduction Reactions: These reactions can modify the chemical structure of the ligand or linker to enhance its binding affinity or stability.
Common Reagents and Conditions:
Reagents: Common reagents include activating agents like carbodiimides for conjugation, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation.
Major Products: The major product of these reactions is the this compound itself, which can be further used to synthesize complete PROTAC molecules.
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 24 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in cellular studies to selectively degrade target proteins, aiding in the investigation of protein roles in various biological processes.
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 24 functions by forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The process involves the following steps:
Binding: The ligand binds to the target protein, while the linker connects to the E3 ligase.
Complex Formation: The ternary complex is formed, bringing the target protein in close proximity to the E3 ligase.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome
Vergleich Mit ähnlichen Verbindungen
E3 Ligase Ligand-linker Conjugate 24 is unique due to its specific design for recruiting Cereblon (CRBN) protein. Similar compounds include:
Von Hippel-Lindau (VHL) Ligands: Used in PROTACs targeting different proteins.
MDM2 Ligands: Employed in the degradation of proteins involved in cancer pathways.
cIAP1 Ligands: Utilized in the degradation of apoptosis-related proteins
These compounds share the common feature of being part of PROTACs but differ in their specific ligands and target proteins, highlighting the versatility and specificity of this compound in targeting Cereblon (CRBN).
Eigenschaften
Molekularformel |
C28H37N5O6 |
|---|---|
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
tert-butyl 2-[(3R)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C28H37N5O6/c1-28(2,3)39-24(35)17-31-9-8-18(16-31)15-30-10-12-32(13-11-30)19-4-5-20-21(14-19)27(38)33(26(20)37)22-6-7-23(34)29-25(22)36/h4-5,14,18,22H,6-13,15-17H2,1-3H3,(H,29,34,36)/t18-,22?/m1/s1 |
InChI-Schlüssel |
RWXDWGBEGCJTKS-ZZWBGTBQSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CN1CC[C@@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


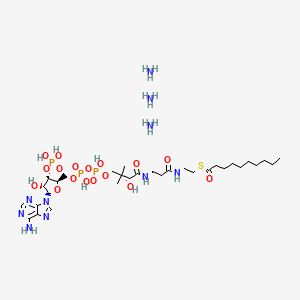
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)
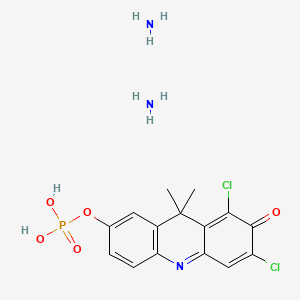

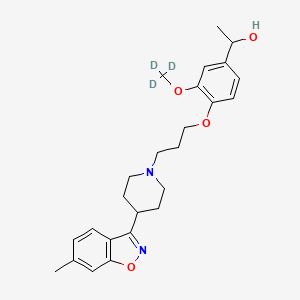
![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)
![2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)
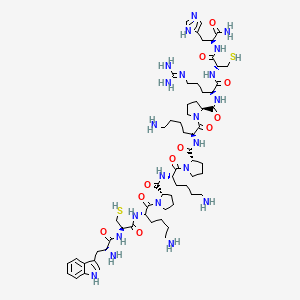
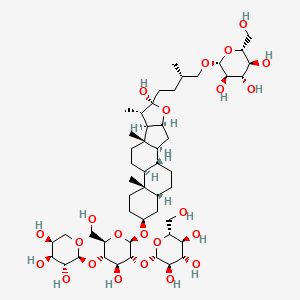

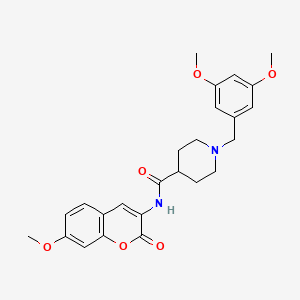
![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)
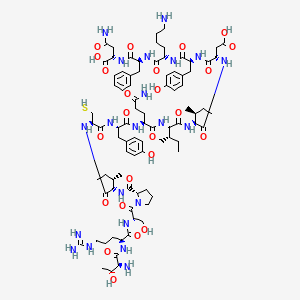
![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)
